molecular formula C16H25BO2 B1283672 4-(trans-4-Butylcyclohexyl)phenylboronic acid CAS No. 315220-11-2

4-(trans-4-Butylcyclohexyl)phenylboronic acid

Cat. No.: B1283672
CAS No.: 315220-11-2
M. Wt: 260.2 g/mol
InChI Key: XAPVHVFVQKPDAJ-UHFFFAOYSA-N
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Description

4-(trans-4-Butylcyclohexyl)phenylboronic acid is an organic compound with the molecular formula C16H25BO2. It is a boronic acid derivative, characterized by the presence of a phenyl group attached to a boronic acid moiety, with a trans-4-butylcyclohexyl substituent on the phenyl ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 4-(trans-4-Butylcyclohexyl)phenylboronic acid typically involves the following steps:

    Grignard Reaction: The preparation begins with the formation of a Grignard reagent from trans-4-butylcyclohexyl bromide and magnesium in anhydrous ether.

    Borylation: The Grignard reagent is then reacted with trimethyl borate to form the corresponding boronic ester.

    Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(trans-4-Butylcyclohexyl)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters.

Scientific Research Applications

Overview

4-(trans-4-Butylcyclohexyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of chemical research, particularly in organic synthesis and materials science. Its unique structural properties make it suitable for a range of applications, including catalysis, sensor development, and organic electronics.

Organocatalysis

Boronic acids, including this compound, are utilized in organocatalytic reactions due to their ability to form reversible covalent bonds with substrates. This property is particularly useful in the synthesis of complex organic molecules. The compound has been shown to facilitate reactions involving the formation of carbon-carbon bonds and the synthesis of chiral compounds through enantioselective processes.

Case Study:
A study demonstrated the use of this boronic acid in the synthesis of a variety of chiral amines via organocatalytic methods, achieving high yields and enantiomeric excesses. The mechanism involved the activation of substrates through boron coordination, leading to enhanced reaction rates and selectivity .

Cross-Coupling Reactions

This compound is also employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming biaryl compounds. This reaction is essential for developing pharmaceuticals and agrochemicals.

Data Table: Suzuki-Miyaura Reaction Conditions

CatalystBaseSolventTemperatureYield (%)
Pd(PPh₃)₄K₂CO₃Toluene100 °C85
Pd(OAc)₂NaOHDMF80 °C90
Ni(PPh₃)₂Cs₂CO₃Ethanol120 °C75

Sensor Development

The ability of boronic acids to interact with diols makes them suitable for developing chemical sensors. This compound can be functionalized to create sensors that detect glucose and other carbohydrates.

Case Study:
Research has shown that functionalized boronic acids can be incorporated into polymer matrices to create selective sensors for glucose detection. These sensors exhibit high sensitivity and selectivity due to the specific binding interactions between the boronic acid moiety and the hydroxyl groups on glucose .

Organic Electronics

In the field of organic electronics, this compound is explored as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable charge-transfer complexes enhances the efficiency of these devices.

Data Table: Performance Metrics for OLEDs using Boronic Acid Derivatives

MaterialDevice TypeEfficiency (cd/A)Luminance (cd/m²)
Boron-based OLEDOLED205000
Non-boron OLEDOLED154000
Boron-doped OPVOPV103000

Mechanism of Action

The mechanism of action of 4-(trans-4-Butylcyclohexyl)phenylboronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems.

Comparison with Similar Compounds

Similar compounds to 4-(trans-4-Butylcyclohexyl)phenylboronic acid include other boronic acids with different substituents on the phenyl ring, such as:

    Phenylboronic acid: Lacks the cyclohexyl substituent and is simpler in structure.

    4-Methylphenylboronic acid: Contains a methyl group instead of a butylcyclohexyl group.

    4-(trans-4-Ethylcyclohexyl)phenylboronic acid: Similar structure but with an ethyl group instead of a butyl group.

The uniqueness of this compound lies in its specific substituent, which can impart different steric and electronic properties, affecting its reactivity and applications in synthesis and materials science.

Biological Activity

4-(trans-4-Butylcyclohexyl)phenylboronic acid (CAS No. 315220-11-2) is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound features a phenylboronic acid structure with a butylcyclohexyl substituent, which may enhance its lipophilicity and cellular uptake compared to simpler boronic acids. The presence of the boron atom allows for reversible interactions with diols, which is a characteristic property exploited in biological systems.

Boronic acids, including this compound, primarily exert their biological effects through:

  • Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors for proteases and other enzymes by forming covalent bonds with serine or cysteine residues in the active sites.
  • Modulation of Signaling Pathways : They can influence various signaling pathways by interacting with proteins involved in cellular processes such as apoptosis and proliferation.

The specific mechanisms for this compound remain under investigation, but its structural properties suggest potential interactions with key biomolecules.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary evidence suggests that this compound may inhibit cancer cell proliferation through interference with growth factor signaling pathways.
  • Antiviral Properties : Research indicates potential antiviral activity, possibly through the inhibition of viral proteases or other critical enzymes necessary for viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting leukocyte adhesion and migration.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various phenylboronic acids on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis via caspase activation .

Case Study 2: Antiviral Mechanism

Another investigation focused on the antiviral properties of boronic acids against HIV. It was found that compounds similar to this compound inhibited HIV protease activity, suggesting that this compound might share similar mechanisms .

Case Study 3: Anti-inflammatory Response

In an animal model of acute inflammation, administration of this compound resulted in reduced neutrophil infiltration at the site of inflammation, indicating its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis
AntiviralInhibits viral proteases
Anti-inflammatoryReduces leukocyte migration

Properties

IUPAC Name

[4-(4-butylcyclohexyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14,18-19H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPVHVFVQKPDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572953
Record name [4-(4-Butylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315220-11-2
Record name [4-(4-Butylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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